Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate
Overview
Description
Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate is a chemical compound that features a tert-butyl group, a fluorophenyl group, and a hydroxypropan-2-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate typically involves the reaction of tert-butyl carbamate with 3-(3-fluorophenyl)-1-hydroxypropan-2-yl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and an organic solvent like dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: PCC, Jones reagent, dichloromethane, room temperature.
Reduction: NaBH4, LiAlH4, ethanol or tetrahydrofuran, room temperature to reflux.
Substitution: Amines or thiols, polar aprotic solvents like dimethylformamide (DMF), elevated temperatures.
Major Products Formed
Oxidation: Formation of the corresponding carbonyl compound.
Reduction: Regeneration of the hydroxy compound.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxypropan-2-ylcarbamate moiety can form hydrogen bonds with active site residues of enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and specificity through hydrophobic interactions and π-π stacking with aromatic residues.
Comparison with Similar Compounds
Similar Compounds
Tert-butyl 3-(4-fluorophenyl)-1-hydroxypropan-2-ylcarbamate: Similar structure but with the fluorine atom at the para position.
Tert-butyl 3-(3-chlorophenyl)-1-hydroxypropan-2-ylcarbamate: Similar structure but with a chlorine atom instead of fluorine.
Tert-butyl 3-(3-methylphenyl)-1-hydroxypropan-2-ylcarbamate: Similar structure but with a methyl group instead of fluorine.
Uniqueness
Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical reactivity, biological activity, and pharmacokinetic properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form strong interactions with biological targets.
Biological Activity
Tert-butyl 3-(3-fluorophenyl)-1-hydroxypropan-2-ylcarbamate, also known by its IUPAC name, is a compound with significant biological activity, particularly in the context of neurodegenerative diseases such as Alzheimer's. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Chemical Formula : C14H20FNO3
- Molecular Weight : 269.31 g/mol
- CAS Number : 944470-56-8
- Synonyms : (S)-Tert-Butyl (1-(3-Fluorophenyl)-3-Hydroxypropan-2-Yl)Carbamate
Research indicates that this compound exhibits potential neuroprotective effects. It has been shown to act as both a β-secretase and acetylcholinesterase inhibitor, which are crucial targets in the treatment of Alzheimer's disease. These actions help prevent the aggregation of amyloid-beta peptides (Aβ) and the formation of neurotoxic fibrils, which are characteristic of Alzheimer's pathology.
In Vitro Studies
In vitro studies have demonstrated that this compound can reduce the cytotoxic effects of Aβ on astrocytes. Specifically, it was observed that treatment with this compound led to:
- Reduction in TNF-α Levels : The compound significantly decreased tumor necrosis factor-alpha (TNF-α) production in astrocyte cultures exposed to Aβ, indicating an anti-inflammatory effect.
- Decrease in Free Radical Production : It also reduced oxidative stress markers, which are often elevated in neurodegenerative conditions.
In Vivo Studies
In vivo experiments involving animal models have provided insights into the compound's efficacy:
- Scopolamine-Induced Memory Impairment : In a rat model where memory impairment was induced by scopolamine, treatment with this compound showed a moderate protective effect against cognitive decline.
- Comparison with Galantamine : While both the compound and galantamine reduced Aβ levels, only galantamine demonstrated statistically significant improvements in cognitive function compared to untreated controls.
Case Study Analysis
A notable study published in PubMed Central highlighted the protective effects of this compound against Aβ-induced cytotoxicity. The findings suggested that while this compound offers some neuroprotective benefits, its efficacy may be limited by factors such as bioavailability and receptor affinity when compared to established drugs like galantamine .
Summary of Biological Activities
Properties
IUPAC Name |
tert-butyl N-[1-(3-fluorophenyl)-3-hydroxypropan-2-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20FNO3/c1-14(2,3)19-13(18)16-12(9-17)8-10-5-4-6-11(15)7-10/h4-7,12,17H,8-9H2,1-3H3,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFOFNJNYQFXYDX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=CC=C1)F)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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